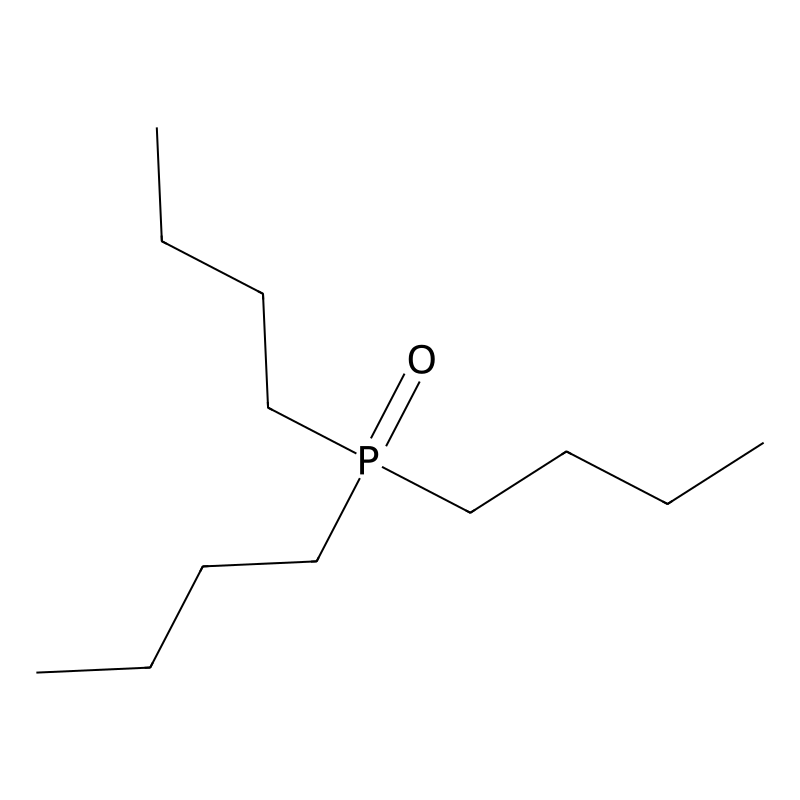

Tributylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Ligand in Lanthanide Complexes:

TBPO can act as a ligand, forming complexes with lanthanide metals like europium (Eu(III)). These complexes exhibit interesting luminescent properties, meaning they can absorb light and then emit it at a different wavelength.

A study published in the journal Inorganic Chemistry investigated the use of TBPO as a ligand in Eu(III) complexes for potential applications in electroluminescent devices. The researchers found that TBPO complexes displayed efficient luminescence and could be used as red dopants in light-emitting diodes [].

Organic Synthesis:

TBPO may play a role in certain organic synthesis reactions. One study explored the use of TBPO in the Staudinger ligation, a reaction used to label biomolecules with small tags. The researchers found that TBPO could be used as an alternative to other commonly used reagents, potentially offering advantages such as improved efficiency and cost-effectiveness [].

Tributylphosphine oxide is an organophosphorus compound with the molecular formula . It appears as a colorless to pale yellow liquid and is known for its distinctive properties, including being a significant reagent in organic synthesis and catalysis. This compound is generated through the oxidation of tributylphosphine and serves as a phosphine oxide, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom.

The mechanism of action of TBPO depends on the specific application. Here are two examples:

- Metal extraction: TBPO can complex with metal cations through coordination with the P=O group. The bulky n-butyl groups help to extract the metal complex into an organic solvent phase, separating it from the aqueous phase.

- Flame retardancy: The exact mechanism of TBPO's action in flame retardancy is not fully understood. However, it is believed to interfere with the combustion process by promoting char formation and suppressing radical formation.

- Toxicity: TBPO exhibits moderate to low acute toxicity. However, long-term exposure may be harmful.

- Flammability: TBPO is combustible. Avoid ignition sources.

- Reactivity: TBPO can react with strong oxidizing agents.

- Safety precautions: Wear gloves, safety glasses, and a lab coat when handling TBPO. Work in a well-ventilated area.

- Staudinger Reaction: This reaction involves the transformation of organic azides into amines using phosphines. Tributylphosphine oxide can be formed as a byproduct during this process, where tributylphosphine reacts with an azide to produce an iminophosphorane intermediate, which is subsequently hydrolyzed .

- Addition Reactions: It acts as a catalyst in the addition of diphenylphosphine oxide to activated alkenes, facilitating the formation of β-substituted α,β-unsaturated esters .

- Buchwald-Hartwig Coupling: Tributylphosphine oxide is utilized in cross-coupling reactions, which are essential for constructing complex organic molecules .

Tributylphosphine oxide exhibits notable biological activities. It is recognized as a severe eye irritant and can cause burns upon contact. The compound has been studied for its toxicity, with an intravenous lethal dose (LD50) in mice reported at 320 mg/kg . Its biological implications necessitate careful handling due to potential corrosive injuries upon inhalation.

Tributylphosphine oxide can be synthesized through several methods:

- Oxidation of Tributylphosphine: The most common method involves oxidizing tributylphosphine using oxidizing agents such as hydrogen peroxide or oxygen. This reaction results in the formation of tributylphosphine oxide and is straightforward in laboratory settings.

- Staudinger Reduction: As mentioned earlier, tributylphosphine oxide can also be generated as a byproduct during the Staudinger reduction process when azides are reduced to amines .

Tributylphosphine oxide finds applications across various fields:

- Catalysis: It is employed as a catalyst in organic synthesis reactions, particularly in coupling reactions and addition reactions involving alkenes.

- Ligand Chemistry: The compound serves as a ligand in coordination chemistry, facilitating metal complex formation.

- Bioconjugation: Due to its reactivity, tributylphosphine oxide is used in bioconjugation techniques for labeling biomolecules .

Studies have explored the interactions of tributylphosphine oxide with various substrates and reagents. Its ability to form complexes with metals enhances its utility in catalysis and material science. Research has indicated that it can stabilize colloidal nanoparticles and facilitate their synthesis through coordination chemistry .

Several compounds share structural or functional similarities with tributylphosphine oxide. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Triphenylphosphine oxide | More sterically hindered; widely used in organic synthesis | |

| Triethylphosphine oxide | Smaller size; less sterically hindered than tributyl derivatives | |

| Tris(2-hydroxyethyl)phosphine oxide | Contains hydroxyl groups; used for different catalytic applications |

Tributylphosphine oxide stands out due to its larger alkyl groups, which enhance its solubility and reactivity compared to similar phosphine oxides. Its applications in catalysis and bioconjugation further differentiate it from other compounds in this category.

Industrial Preparation Techniques

Hydrophosphination of Phosphine with 1-Butene

The industrial synthesis of tributylphosphine oxide begins with the hydrophosphination of phosphine ($$ \text{PH}3 $$) and 1-butene. This reaction, catalyzed under free radical conditions, proceeds via a three-step addition mechanism:

$$

\text{PH}3 + 3 \, \text{CH}2=\text{CHCH}2\text{CH}3 \rightarrow \text{P(CH}2\text{CH}2\text{CH}2\text{CH}3)3

$$

The process operates at elevated temperatures (80–120°C) and pressures (5–10 atm) to ensure complete conversion [1]. Unlike Markovnikov-addition reactions, the free radical mechanism favors anti-Markovnikov orientation, enabling direct formation of tributylphosphine. Subsequent controlled oxidation with atmospheric oxygen yields tributylphosphine oxide [1] .

Critical parameters include strict oxygen exclusion during the hydrophosphination step to prevent premature oxidation and the use of radical initiators (e.g., peroxides) to accelerate the chain-propagation phase [1] [3].

Free Radical Mechanism Considerations

The free radical pathway involves three stages:

- Initiation: Homolytic cleavage of initiators (e.g., di-tert-butyl peroxide) generates primary radicals.

- Propagation: Phosphine abstracts a hydrogen atom from 1-butene, forming a butyl radical that adds to the double bond.

- Termination: Radical recombination produces tributylphosphine [1] [3].

ESR studies confirm the involvement of phosphinyl radicals ($$ \text{R}_2\text{P}^\bullet $$), which exhibit selectivity toward terminal alkenes [3]. Industrial reactors utilize continuous-flow systems to minimize side reactions and enhance throughput [1].

Laboratory Synthesis Approaches

Grignard Reagent Reactions with Phosphorus Trichloride

In laboratory settings, tributylphosphine oxide is synthesized via Grignard reagents. The reaction of butylmagnesium chloride ($$ \text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{MgCl} $$) with phosphorus trichloride ($$ \text{PCl}3 $$) proceeds as follows:

$$

3 \, \text{CH}3\text{CH}2\text{CH}2\text{CH}2\text{MgCl} + \text{PCl}3 \rightarrow \text{P(CH}2\text{CH}2\text{CH}2\text{CH}3)3 + 3 \, \text{MgCl}2

$$

The product, tributylphosphine, is subsequently oxidized to the oxide using $$ \text{O}2 $$ or $$ \text{H}2\text{O}2 $$ [1] . Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are essential to prevent hydrolysis of $$ \text{PCl}3 $$ and ensure high yields (70–85%) .

Oxidation Processes of Tributylphosphine

Tributylphosphine undergoes rapid oxidation in the presence of oxygen:

$$

2 \, \text{P(CH}2\text{CH}2\text{CH}2\text{CH}3)3 + \text{O}2 \rightarrow 2 \, \text{O=P(CH}2\text{CH}2\text{CH}2\text{CH}3)3

$$

Laboratory protocols employ slow oxygen diffusion or stoichiometric oxidants (e.g., $$ \text{H}2\text{O}_2 $$) to control exothermicity. Yields exceed 95% under optimized conditions, with minimal byproduct formation .

Advanced Synthetic Routes

Low Energy Consumption Methods

Photochemical hydrophosphination using UV irradiation (λ = 254 nm) enables energy-efficient synthesis. For example, bis(trichlorosilyl)phosphine ($$ \text{P(SiCl}3)2 $$) reacts with unactivated alkenes under UV light, forming alkylphosphines in 15–60 minutes [2]. This method bypasses high-temperature conditions, reducing energy input by ~40% compared to thermal processes [2].

High-Yield Preparation Techniques

Silver-catalyzed radical chain reactions achieve near-quantitative yields. AgF (20 mol%) initiates single-electron transfer (SET) from phosphine oxides to alkenes, enabling hydrophosphinylation at ambient temperatures [3]. This approach minimizes side reactions and simplifies purification, with yields averaging 90–98% [3].

Comparative Analysis of Production Methods

Efficiency Evaluations

| Method | Reaction Time | Yield (%) | Energy Consumption |

|---|---|---|---|

| Industrial Hydrophosphination | 4–6 hours | 85–95 | High |

| Laboratory Grignard | 8–12 hours | 70–85 | Moderate |

| Photochemical (UV) | 0.25–1 hour | 88–98 | Low |

| Silver-Catalyzed | 2–4 hours | 90–98 | Moderate |

Industrial methods prioritize scalability, whereas photochemical routes excel in energy efficiency [1] [2] [3].

Economic Considerations

- Raw Material Costs: 1-Butene and phosphine are cheaper than Grignard reagents, favoring industrial hydrophosphination [1] .

- Catalyst Expenses: Silver salts (e.g., AgF) increase costs in advanced methods but are offset by reduced reaction times [3].

- Purification Overheads: Laboratory syntheses require rigorous purification, raising operational costs by ~30% compared to continuous-flow industrial processes .

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant